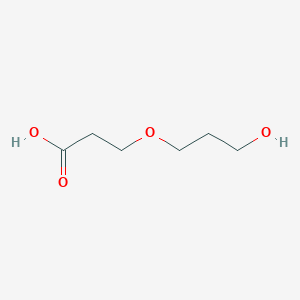

3-(3-hydroxypropoxy)propanoic acid

Description

Properties

IUPAC Name |

3-(3-hydroxypropoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-3-1-4-10-5-2-6(8)9/h7H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYNVDMSELEBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341366-53-7 | |

| Record name | 3-(3-hydroxypropoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Etherification

3-Hydroxypropionic acid (), a structurally related β-hydroxy acid, serves as a potential precursor. Its industrial synthesis involves the hydration of acrylic acid under basic conditions:

To introduce the 3-hydroxypropoxy group, a nucleophilic substitution reaction could be employed. For example, reacting 3-hydroxypropionic acid with 3-chloropropanol in the presence of a base like sodium hydroxide:

This method parallels the condensation techniques used in flame-retardant synthesis, where controlled mole ratios and elevated pressures prevent side reactions.

Key Parameters:

Enzymatic and Microbial Pathways

3-Hydroxypropionic acid is produced via engineered microbial strains using glucose or glycerol as feedstocks. Extending this approach, co-expression of alcohol dehydrogenases and ether-forming enzymes (e.g., cytochrome P450 monooxygenases) could theoretically enable the in vivo formation of this compound. For instance:

-

Glucose → Pyruvate → Malonyl-CoA → 3-Hydroxypropionic acid

-

Ether bond formation via enzymatic coupling with 1,3-propanediol

This route remains speculative but aligns with advancements in metabolic engineering for polyhydroxyalkanoate production.

Industrial Condensation Methods

Acid-Catalyzed Ether Synthesis

The patent EP1092722A1 details the synthesis of 3-(hydroxyphenylphosphinyl)-propanoic acid via condensation of phenylphosphonous dichloride and acrylic acid under pressurized conditions. Adapting this methodology:

-

Reactants: Propanoic acid and 3-hydroxypropanol.

-

Conditions:

Example Protocol:

-

Charge propanoic acid (5 mol) and 3-hydroxypropanol (6.5 mol) into a reactor.

-

Heat to 80°C under 1.2 atm with agitation.

-

Maintain reaction for 2–4 hours, followed by hydrolysis and purification.

Oxidation of 1,3-Propanediol Derivatives

The German patent DE4107987A1 describes the oxidation of 1,3-propanediol to 3-hydroxypropionic acid salts using a palladium catalyst. For this compound, a two-step oxidation-etherification process could be devised:

-

Step 1: Oxidize 1,3-propanediol to 3-hydroxypropionaldehyde.

-

Step 2: Perform nucleophilic addition of propanoic acid to the aldehyde under acidic conditions.

Optimization Challenges:

-

Avoiding over-oxidation to acrylic acid.

-

Managing steric hindrance during ether bond formation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropoxy)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropoxy)propanoic acid.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-(3-hydroxypropoxy)propanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or sodium halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-(3-Oxopropoxy)propanoic acid

Reduction: 3-(3-Hydroxypropoxy)propanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-(3-Hydroxypropoxy)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its bifunctional nature allows it to participate in polymerization reactions, leading to the formation of biodegradable polymers.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, adhesives, and coatings. Its ability to undergo various chemical transformations makes it a versatile component in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropoxy)propanoic acid depends on its specific application. In chemical reactions, the hydroxyl and carboxyl groups can participate in various mechanisms, such as nucleophilic substitution and oxidation-reduction reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Molecular Targets and Pathways:

Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their substituents are compared below:

*Theoretical values for this compound.

Key Observations

Hydroxy vs. Hydroxypropoxy Groups: 3-(3-Hydroxyphenyl)propanoic acid (C9H10O3) exhibits microbial catabolic activity in fermented systems due to its phenolic hydroxyl group . In contrast, the hydroxypropoxy group in this compound introduces an ether bond, which may reduce enzymatic degradation and enhance stability.

Amino vs. Ether Linkages: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate anticancer activity (e.g., IC50 = 35 µM for Furin inhibition) , attributed to hydrogen bonding via the amino group. The hydroxypropoxy ether in the target compound may instead facilitate membrane permeability.

Methoxy vs. Hydroxypropoxy: 3-Methoxyphenyl propanoic acid (C10H12O3) has higher lipophilicity (predicted logP ~2.1) compared to hydroxylated analogs, favoring blood-brain barrier penetration . The hydroxypropoxy group may balance hydrophilicity and lipophilicity, broadening application scope.

Non-Hydroxylated Analogs: 3-(Phenyl)propanoic acid (C9H10O2) lacks hydroxyl groups, resulting in lower solubility but serving as a baseline for studying substituent effects .

Research Implications and Limitations

- Gaps in Data: Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs, limiting specificity.

- Synthetic Feasibility : Ether-linked derivatives (e.g., furan-containing analogs in ) suggest synthetic routes for the target compound via nucleophilic substitution or esterification.

- Biological Potential: The hydroxypropoxy group’s metabolic stability could make it suitable for prodrug designs or polymer carriers, contrasting with the rapid catabolism of phenolic analogs .

Biological Activity

3-(3-Hydroxypropoxy)propanoic acid (CAS No. 1341366-53-7) is a bifunctional compound notable for its potential applications in both chemical synthesis and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of biologically active molecules.

The compound features both hydroxyl and carboxyl functional groups, which enable it to undergo multiple types of reactions including oxidation, reduction, and substitution. These properties are crucial for its role in synthesizing more complex molecules and polymers.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 142.18 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxyl (-COOH) |

| Solubility | Soluble in water and polar organic solvents |

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly as a precursor in drug development. Its derivatives have shown promise in various studies related to anticancer and antioxidant properties.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems. It can act as a substrate or inhibitor, influencing metabolic pathways and cellular signaling.

- Enzymatic Interaction : The compound may modulate enzyme activity, impacting processes such as metabolism and cell signaling.

- Receptor Binding : It could potentially bind to receptors, triggering physiological responses that could be harnessed for therapeutic purposes.

Case Studies

- Anticancer Activity : In a study evaluating derivatives of similar compounds, some exhibited cytotoxic effects on A549 lung cancer cells, reducing cell viability significantly while showing lower toxicity towards non-cancerous cells . This suggests that this compound derivatives might be developed into anticancer agents.

- Antioxidant Properties : Certain derivatives demonstrated potent antioxidant capabilities in assays such as the DPPH radical scavenging test, indicating potential health benefits related to oxidative stress reduction .

Synthesis and Production

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution : Reaction of 3-chloropropanoic acid with 3-hydroxypropyl alcohol under basic conditions.

- Biotechnological Methods : Engineered microorganisms can produce this compound from renewable resources, emphasizing its potential for sustainable production.

Comparison with Similar Compounds

To understand its unique properties, a comparison with similar compounds is useful:

| Compound | Structure/Functionality |

|---|---|

| 3-Hydroxypropanoic Acid | Lacks propoxy group; simpler structure |

| 3-(3-Hydroxyphenyl)propanoic Acid | Contains phenyl group; different chemical behavior |

| 3-(3-Hydroxypropoxy)butanoic Acid | Extended analog with additional carbon |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-hydroxypropoxy)propanoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, derivatives like 3-(hydroxyphenylphosphinyl)propanoic acid are synthesized using oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) to modify functional groups . Reaction optimization often includes solvent selection (e.g., ethanol, DMF), temperature control (80–90°C for intermediates), and catalysts to improve yield . For hydroxyl-containing analogs, protection-deprotection strategies may be required to preserve reactive sites during synthesis .

Q. How can researchers characterize the structural properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) for functional group identification, IR for hydroxyl/carboxyl group detection .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

- Chromatography : HPLC or GC for purity assessment, especially when synthesizing derivatives with multiple substituents .

- X-ray Crystallography : For solid-state structure elucidation, particularly for stereoisomers or polymorphs .

- UV-Vis Spectroscopy : λmax values (e.g., 217 nm, 276 nm) can indicate conjugation or aromatic systems in derivatives .

Q. What are the recommended protocols for handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of vapors .

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. For solutions, use inert solvents (e.g., DMSO, ethanol) and purge with nitrogen to minimize oxidation .

- Solubility : Prepare stock solutions in organic solvents (e.g., 2 mg/mL in ethanol) and dilute in aqueous buffers (e.g., PBS) immediately before use to avoid precipitation .

Advanced Research Questions

Q. How do researchers address discrepancies in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Model Systems : Differences in cell lines (e.g., RAW 264.7 osteoclasts vs. neuronal cells) or in vivo models (rat vs. human microbiota) .

- Concentration Effects : Bioactivity thresholds vary; e.g., 0.1 mg/mL inhibits osteoclasts, while 100 µM inhibits Aβ aggregation .

- Metabolic Variability : Gut microbiota diversity affects metabolite profiles (e.g., conversion to 3-(4-hydroxyphenyl)propanoic acid vs. glucuronidated forms) .

- Resolution : Standardize assays (e.g., ISO 10993 for cytotoxicity), validate metabolites via LC-MS, and use isotopically labeled analogs for pharmacokinetic tracking .

Q. What strategies are employed to optimize reaction yields in the synthesis of structurally complex derivatives?

- Methodological Answer :

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or enzymes for stereoselective reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature Gradients : Multi-step syntheses may require gradual heating (e.g., 25°C → 80°C) to stabilize intermediates .

- Analytical Feedback : Use real-time monitoring (e.g., in situ FTIR) to adjust reaction parameters dynamically .

Q. What mechanistic insights exist regarding the compound's interaction with biological targets such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition : Derivatives like 3-(3-hydroxyphenyl)propanoic acid bind to RANKL receptors, suppressing osteoclast differentiation via NF-κB pathway modulation .

- Amyloid-β Aggregation : Competitive binding to Aβ42 peptides disrupts β-sheet formation, as shown by Thioflavin T assays .

- Metabolic Pathways : Gut microbiota convert polyphenols into active metabolites (e.g., 3-(4-hydroxyphenyl)propanoic acid), which undergo phase II conjugation (sulfation/glucuronidation) to enhance bioavailability .

- Experimental Tools : Molecular docking (AutoDock), surface plasmon resonance (SPR), and knockout models (e.g., GLYAT-deficient mice) validate target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.